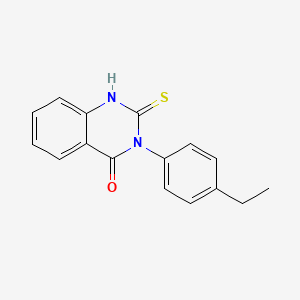

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGZNFDKZNPDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-ethylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The thioxo group is introduced by treating the quinazolinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, acetic acid as solvent.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Nitro or halogenated derivatives of the ethylphenyl group.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Pesticidal Activity

In agricultural research, derivatives of quinazolinones have been evaluated for their pesticidal properties. This compound has been investigated for its potential as a pesticide due to its ability to target specific pests while minimizing harm to beneficial insects . Field trials have indicated that formulations containing this compound can effectively reduce pest populations without significant toxicity to non-target organisms.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers with improved resistance to environmental degradation, which is crucial for applications in coatings and packaging materials .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Flexibility : The target compound’s synthesis likely parallels methods used for 3-aryl derivatives, such as coupling anthranilic acid with substituted aryl isothiocyanates under basic conditions . However, advanced catalysts (e.g., Cu@Py-Oxa@SPION) enable incorporation of triazole moieties, enhancing structural complexity .

- Yield Optimization : Copper-supported magnetic chitosan (Cu@MChit) and other recoverable catalysts improve efficiency and sustainability in synthesizing 2-arylthio derivatives .

Physicochemical and Crystallographic Properties

- Crystallography: The 3-(4-methoxyphenyl) analog crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding between C=O and NH groups stabilizing the structure .

- Solubility and Stability : Electron-donating groups (e.g., 4-methoxy) may enhance solubility in polar solvents, while hydrophobic substituents (e.g., 4-ethylphenyl) could improve membrane permeability .

Biological Activity

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antioxidant effects. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a thioxo group at the 2-position and an ethylphenyl group at the 3-position. Its molecular formula is , and it has a CAS number of 380427-11-2. The thioxo group enhances its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activities.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing multiple signaling pathways within cells.

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its antioxidant properties.

Anticancer Properties

Research indicates that derivatives of quinazolinones exhibit significant anticancer activity. For instance:

- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as LoVo and HCT-116. The mechanism involves modulation of apoptosis regulators (Bax and Bcl-2) and activation of caspases .

- The IC50 values for cytotoxicity against LoVo cells were reported as 294.32 ± 8.41 µM for one derivative, indicating moderate potency .

Anti-inflammatory Effects

Quinazolinone derivatives, including this compound, have demonstrated potential in reducing inflammation:

- Some studies indicate that they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Antioxidant Activity

The antioxidant potential of this compound has been noted in various studies:

- It is believed to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazolinone derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Contains a methoxy group | Different solubility and reactivity |

| 2-thioxoquinazolin-4(1H)-one | Lacks the dihydro structure | Simpler structure; less complex reactivity |

| 6-methylquinazoline-2,4(1H,3H)-dione | Contains a methyl group at the sixth position | Potentially different biological activities |

This table highlights how variations in substituents can influence the chemical behavior and biological activity of quinazolinone derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of new quinazolinone derivatives:

- Study on Antioxidant Properties : A study evaluated various quinazolinones for their ability to scavenge free radicals. Results indicated that compounds similar to 3-(4-ethylphenyl)-2-thioxo exhibited significant antioxidant activity.

- Anticancer Activity Assessment : Another investigation assessed the cytotoxic effects of several derivatives against pancreatic cancer cells. The findings suggested that certain structural modifications could enhance anticancer efficacy .

Q & A

Q. What are the common synthetic routes for 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via multi-step or one-pot reactions. A three-step method involves:

Condensation of anthranilic acid derivatives with 4-ethylaniline.

Cyclization using reagents like bis(benzotriazolyl) methanethione.

Purification via recrystallization or chromatography.

Alternative one-pot protocols use amidine bases (e.g., DBU) to accelerate cyclization, reducing reaction time . Key intermediates, such as dithiocarbamates, are generated using carbon disulfide and alkylation agents (e.g., dimethyl sulfate) .

Q. How is the crystal structure of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic space group P2₁ with unit cell parameters (e.g., a = 9.9349 Å, β = 97.752°) confirms the stereochemistry and hydrogen-bonding network . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the thioxo (C=S) and carbonyl (C=O) moieties .

Q. What analytical techniques are used to confirm purity and structural integrity?

- Chromatography : HPLC or TLC monitors reaction progress and purity .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 6.69–7.97 ppm) and substituent effects . IR identifies vibrations (e.g., C=S at ~1200 cm⁻¹, C=O at ~1660 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 325.08 for C₁₆H₁₅N₂OS⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .

- Catalysis : DBU or microwave irradiation accelerates reactions, reducing time from hours to minutes (e.g., 85% yield in 30 minutes) .

- Temperature Control : Reflux in ethanol or methanol minimizes side reactions . Comparative studies show microwave-assisted synthesis improves yields by 15–20% over conventional methods .

Q. How do structural modifications influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity against Aspergillus fumigatus by increasing electrophilicity . Conversely, 4-ethylphenyl substituents improve lipophilicity, aiding membrane penetration .

- Heterocyclic Additions : Oxadiazole or thiadiazole rings appended to the quinazolinone core enhance anticancer activity (e.g., IC₅₀ = 12 μM against MCF-7 cells) .

Q. What strategies address discrepancies in biological activity data?

- Standardized Assays : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .

- SAR Analysis : Correlate substituent electronic profiles (Hammett constants) with activity trends. For example, 3,4-dimethylphenyl derivatives show 3-fold higher antimicrobial activity than unsubstituted analogs .

- Target Validation : Use proteomic profiling (e.g., 2D gel electrophoresis) to confirm target engagement (e.g., fungal cytochrome P450 inhibition) .

Q. How do computational methods predict pharmacological potential?

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., fungal CYP51 or human EGFR kinases) .

- ADME Prediction : SwissADME estimates bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (e.g., logP = 2.8) .

- 3D-QSAR : CoMFA or CoMSIA maps steric/electronic requirements for anticonvulsant activity .

Q. What are the challenges in designing metal complexes with this scaffold?

- Coordination Chemistry : The thioxo group acts as a bidentate ligand for Cu(II), Ni(II), or Co(II), but steric hindrance from 4-ethylphenyl can reduce complex stability .

- Bioactivity Optimization : Metal complexes often show enhanced antimicrobial activity (e.g., MIC = 8 μg/mL for Cu(II) complexes vs. 32 μg/mL for free ligand) but may exhibit toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.